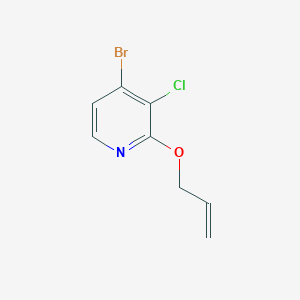

4-Bromo-3-chloro-2-(prop-2-EN-1-yloxy)pyridine

Description

Properties

IUPAC Name |

4-bromo-3-chloro-2-prop-2-enoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-2-5-12-8-7(10)6(9)3-4-11-8/h2-4H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVPUAQJGYXQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=CC(=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 2-Hydroxypyridine Precursors

The synthesis typically begins with functionalizing 2-hydroxypyridine through sequential halogenation.

Chlorination at C3

3-Chloro-2-hydroxypyridine is prepared via electrophilic chlorination. Directed by the hydroxyl group, chlorinating agents like N-chlorosuccinimide (NCS) in acetic acid at 60°C for 6 hours achieve >90% regioselectivity.

Bromination at C4

Subsequent bromination at C4 employs Br₂ in H₂SO₄ at 0–5°C. The hydroxyl group directs electrophilic substitution to the para position, yielding 3-chloro-4-bromo-2-hydroxypyridine in 75–85% yield.

O-Alkylation with Allyl Bromide

The allyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction.

Base-Mediated Nucleophilic Substitution

Conditions :

-

Reagents : 3-Chloro-4-bromo-2-hydroxypyridine, allyl bromide, K₂CO₃

-

Solvent : DMF or acetone

-

Temperature : 80°C, 12–24 hours

Mechanism :

The hydroxyl group is deprotonated by K₂CO₃, forming an alkoxide that attacks allyl bromide.

Ultrasound-Assisted Alkylation

Conditions :

Advantages : Reduced reaction time and improved selectivity.

Mitsunobu Reaction

Conditions :

Limitations : Higher cost due to stoichiometric reagents.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Base-mediated alkylation | K₂CO₃, DMF, 80°C, 12h | 78% | Cost-effective, scalable | Long reaction time |

| Ultrasound-assisted | InCl₃, 50% EtOH, 40°C, 20min | 85% | Rapid, high yield | Requires specialized equipment |

| Mitsunobu reaction | DIAD, PPh₃, THF, rt, 6h | 70% | Mild conditions | Expensive reagents |

Optimization and Challenges

Regioselectivity in Halogenation

Purification

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-(prop-2-EN-1-yloxy)pyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, aldehydes, acids, and reduced derivatives with various functional groups .

Scientific Research Applications

4-Bromo-3-chloro-2-(prop-2-EN-1-yloxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-(prop-2-EN-1-yloxy)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of bromine and chlorine atoms makes it a versatile intermediate for various chemical transformations .

Comparison with Similar Compounds

Structural Analogues

3-Chloro-4-nitro-2-(prop-2-en-1-yloxy)pyridine (CAS 1881322-16-2)

- Molecular Formula : C₈H₇ClN₂O₃

- Molecular Weight : 214.61 g/mol

- Substituents : 3-chloro, 4-nitro, 2-allyloxy.

- Key Differences : Replaces bromine at position 4 with a nitro group. The nitro group is strongly electron-withdrawing, significantly altering electronic properties compared to bromine.

Physical Properties :

Property Value Density 1.353 g/cm³ (predicted) Boiling Point 319.1°C (predicted) pKa -1.82 (predicted) This compound’s lower molecular weight and higher acidity (due to the nitro group) contrast with the target compound’s bromine-induced steric and electronic effects .

4-Bromo-2-hydroxypyridine (CAS 36953-37-4)

- Molecular Formula: C₅H₄BrNO

- Molecular Weight : 174 g/mol

- Substituents : 4-bromo, 2-hydroxy.

- Key Differences : Replaces allyloxy with hydroxyl at position 2. The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the allyloxy-substituted target compound .

6-Bromo-2-chloro-4-iodopyridin-3-amine

- Molecular Formula : C₅H₃BrClIN₂

- Molecular Weight : 325.36 g/mol

- Substituents : 6-bromo, 2-chloro, 4-iodo, 3-amine.

- Key Differences : Multiple halogens and an amine group alter reactivity. The iodine atom increases molecular weight and steric bulk, while the amine group introduces nucleophilic sites for further derivatization .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| 4-Bromo-3-chloro-2-(allyloxy)pyridine | 248.5 | ~1.45 (pred.) | ~325 (pred.) | ~0.5 |

| 3-Chloro-4-nitro-2-(allyloxy)pyridine | 214.61 | 1.353 | 319.1 | -1.82 |

| 4-Bromo-2-hydroxypyridine | 174 | N/A | N/A | ~4.5 |

Key Observations :

- Bromine in the target compound increases molecular weight and density compared to the nitro analogue.

- The nitro group in 3-chloro-4-nitro-2-(allyloxy)pyridine drastically lowers pKa, making it more acidic than the brominated target compound .

Biological Activity

4-Bromo-3-chloro-2-(prop-2-EN-1-yloxy)pyridine is a heterocyclic organic compound with significant potential in various biological applications. Its structure comprises a pyridine ring substituted with bromine, chlorine, and an allyloxy group, which enhances its reactivity and versatility in chemical reactions. This compound has garnered attention for its potential antimicrobial and antiviral properties, making it a subject of ongoing research.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-Bromo-3-chloro-2-(prop-2-EN-1-yloxy)pyridine exhibit notable antimicrobial activity. For instance, derivatives of pyridine and pyrimidine have shown effectiveness against various strains of bacteria and fungi. The mechanism of action often involves the disruption of bacterial cell walls or interference with essential metabolic pathways.

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored, particularly concerning their ability to inhibit viral replication. Research has highlighted that certain compounds can effectively target viral enzymes, such as proteases essential for viral proliferation.

Case Study: Antiviral Activity

A related study focused on the antiviral properties of pyrimidine-based compounds against SARS-CoV-2. Compounds showed IC50 values ranging from 1.2 μM to 11.4 μM against the main protease (Mpro) of the virus, indicating promising antiviral activity . While direct studies on 4-Bromo-3-chloro-2-(prop-2-EN-1-yloxy)pyridine are not available, its structural framework may allow for similar interactions.

The biological activity of 4-Bromo-3-chloro-2-(prop-2-EN-1-yloxy)pyridine can be attributed to its electrophilic nature due to the presence of halogen atoms (bromine and chlorine). These halogens can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets.

Potential Mechanisms

- Nucleophilic Substitution : The halogens can be replaced by nucleophiles in biological systems, potentially leading to modifications in biomolecules.

- Oxidation Reactions : The allyloxy group may undergo oxidation, forming reactive intermediates that could affect cellular processes.

- Reactivity with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways or viral replication.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like 4-Bromo-3-chloro-2-(prop-2-EN-1-yloxy)pyridine. The presence of both bromine and chlorine atoms, along with the allyloxy group, enhances its reactivity compared to simpler derivatives.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4-Bromo-3-chloro-pyridine | Not Specified | Antimicrobial |

| Pyrimidine derivatives | 0.25 - 1 | Antibacterial |

| Pyrimidine-based antivirals | 1.2 - 11.4 | Antiviral |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-3-chloro-2-(prop-2-en-1-yloxy)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves nucleophilic substitution at the pyridine ring. For example, reacting 4-bromo-3-chloropyridin-2-ol with propargyl bromide in the presence of a base like NaOH in dichloromethane (DCM) under reflux. Optimization can include varying reaction time (12-24 hours), temperature (40-60°C), and stoichiometric ratios (1:1.2 substrate:alkylating agent). Monitoring via TLC or HPLC ensures completion .

- Data : Optimal yields (~70-85%) are achieved using anhydrous DCM and slow addition of propargyl bromide to minimize side reactions like polymerization of the allyl group.

Q. How can the purity of 4-bromo-3-chloro-2-(prop-2-en-1-yloxy)pyridine be verified post-synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC-MS : To detect impurities (<1% threshold).

- Melting Point Analysis : Compare observed values with literature data (e.g., evidence suggests pyridine derivatives with similar substituents have melting points between 120-150°C) .

- NMR Spectroscopy : Confirm structural integrity; expected signals include a doublet for the allyloxy group (δ 4.5-5.0 ppm for CH₂, δ 5.5-6.0 ppm for CH₂=CH) and aromatic protons (δ 7.5-8.5 ppm) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow OSHA and GHS guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H313/H319 hazards).

- Storage : Keep in a cool, dry place away from oxidizers; stability data suggest decomposition above 200°C .

Advanced Research Questions

Q. How can computational chemistry predict reactivity patterns of 4-bromo-3-chloro-2-(prop-2-en-1-yloxy)pyridine in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density at reactive sites. The bromine atom is a prime target for Suzuki-Miyaura coupling, while the allyloxy group may participate in cycloaddition reactions. Frontier molecular orbital (FMO) analysis can predict regioselectivity .

- Data : Calculated LUMO energy of the C-Br bond (-1.8 eV) supports nucleophilic attack by palladium catalysts.

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodology : If NMR signals overlap (e.g., allyloxy vs. aromatic protons):

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers).

- 2D-COSY/HMBC : Assign coupling patterns and confirm connectivity.

- X-ray Crystallography : Definitive structural confirmation (as done for analogous compounds in ).

Q. How can byproducts from allyloxy group degradation be identified and mitigated?

- Methodology :

- LC-MS/MS : Detect degradation products (e.g., oxidation to carbonyl compounds).

- Stability Studies : Expose the compound to light, heat, or humidity; track changes via accelerated aging tests.

- Additives : Use radical scavengers (e.g., BHT) to inhibit allyloxy polymerization .

Q. What role does steric hindrance play in modifying the reactivity of the pyridine ring?

- Methodology : Compare reaction rates of 4-bromo-3-chloro-2-(prop-2-en-1-yloxy)pyridine with less hindered analogs (e.g., 4-bromo-2-methoxypyridine) in Buchwald-Hartwig amination. Kinetic studies (e.g., rate constants via UV-Vis) show slower catalysis due to the bulky allyloxy group .

Methodological Notes

- Synthetic Optimization : Evidence from analogous pyridine derivatives suggests that microwave-assisted synthesis can reduce reaction times by 50% while maintaining yields .

- Analytical Cross-Validation : Combine elemental analysis (C, H, N) with HRMS to confirm molecular formula (C₈H₆BrClNO expected: [M+H]⁺ = 262.94) .

- Safety Documentation : Always reference SDS sheets for region-specific regulations (e.g., WGK 3 in Germany indicates high water hazard) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.